Ethyl 3-carboethoxybenzoylformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 3-carboethoxybenzoylformate is a chemical compound with the linear formula C13H14O5 . It is used in laboratory settings .
Molecular Structure Analysis
The molecular structure of Ethyl 3-carboethoxybenzoylformate is represented by the linear formula C13H14O5 . For a more detailed analysis, one would typically use techniques such as X-ray diffraction or NMR spectroscopy .Scientific Research Applications
Catalytic Activity and Mechanism Insights
Ethyl 3-carboethoxybenzoylformate exhibits potential as a modifying ligand in rhodium-carbonyl catalysts for hydroformylation reactions. Research shows that these catalysts, modified with ligands like Ethyl 3-carboethoxybenzoylformate, can enhance the understanding of the catalytic cycle, electronic, and steric factors that govern the catalytic activity in hydroformylation. This insight facilitates the development of structure-activity relationships and guidelines for designing more efficient catalysts for this class of reactions (Sparta, Børve, & Jensen, 2007).
Versatile Intermediate for Trifluoromethyl Heterocycles Synthesis
Ethyl 3-carboethoxybenzoylformate serves as a versatile intermediate in the synthesis of a diverse range of trifluoromethyl heterocycles. It's instrumental in the synthesis of trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines, showcasing its significance in the creation of complex organic compounds (Honey, Pasceri, Lewis, & Moody, 2012).
Applications in Anticancer Research
Anticancer Activity of Hydrazide-Hydrazones
Derivatives of Ethyl 3-carboethoxybenzoylformate, specifically novel hydrazide-hydrazones synthesized from ethyl paraben, have shown promise as anticancer agents. These compounds have been evaluated for their cytotoxic activity against liver cancer cell lines and exhibit potential anticancer activity (Han et al., 2020).
Novel Heterocycles for Anticancer Activity
Ethyl 3-carboethoxybenzoylformate-based compounds have also been used as precursors for synthesizing new heterocycles with significant anticancer activity. The synthesis and in vitro evaluation of these compounds against colon cancer cell lines have yielded potent activity, underscoring the potential of Ethyl 3-carboethoxybenzoylformate in anticancer drug development (Abdel-Motaal, Alanzy, & Asem, 2020).
properties
IUPAC Name |
ethyl 3-(2-ethoxy-2-oxoacetyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5/c1-3-17-12(15)10-7-5-6-9(8-10)11(14)13(16)18-4-2/h5-8H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSBZAOOXIITGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C(=O)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641273 |
Source
|
Record name | Ethyl 3-[ethoxy(oxo)acetyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-carboethoxybenzoylformate | |
CAS RN |
732249-84-2 |
Source
|
Record name | Ethyl 3-[ethoxy(oxo)acetyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.